molecular formula C15H10Cl2N4O2S B14614875 N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 57142-56-0

N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B14614875
CAS No.: 57142-56-0
M. Wt: 381.2 g/mol
InChI Key: NTIOAHVFNQNJKW-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is a complex organic compound that features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dichlorotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride, which is then reacted with a phenylamine derivative to form the benzenesulfonylphenyl intermediate. This intermediate is subsequently reacted with 4,6-dichloro-1,3,5-triazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation of the benzenesulfonyl group can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the combination of the benzenesulfonyl and dichlorotriazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields and enhances its potential as a multifunctional compound .

Properties

CAS No.

57142-56-0

Molecular Formula

C15H10Cl2N4O2S

Molecular Weight

381.2 g/mol

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H10Cl2N4O2S/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)24(22,23)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21)

InChI Key

NTIOAHVFNQNJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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